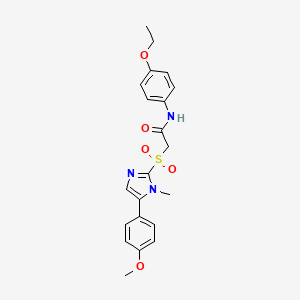![molecular formula C22H21ClN4O2S B2410665 N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-93-7](/img/structure/B2410665.png)
N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrate excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This finding underscores the potential of these compounds, including variations such as N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, in agricultural applications for controlling unwanted plant growth. The specific activity of these compounds suggests their effectiveness in maintaining crop health by managing weed populations (Moran, 2003).
Antimicrobial Properties
Research on 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and their derivatives has revealed significant antimicrobial activity. This suggests that compounds like this compound could be explored further for their potential in developing new antimicrobial agents. Such compounds could contribute to the treatment of microbial infections, highlighting their importance beyond herbicidal applications (Abdel-Motaal & Raslan, 2014).
Selective Herbicidal Mechanisms
The selectivity of triazolopyrimidinesulfonamide herbicides among various plant species has been attributed to differences in uptake and metabolism. Studies on compounds similar to this compound have shown that their phytotoxicity varies between dicots and monocots, suggesting the importance of metabolic rate in determining herbicide selectivity. This insight could guide the development of more targeted herbicide formulations, minimizing harm to non-target plant species (Hodges, Boer, & Avalos, 1990).
Antifungal and Insecticidal Activities
Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antifungal and insecticidal activities. Specific compounds within this class demonstrated high inhibition rates against fungal pathogens and significant mortality rates against pests like Plutella xylostella and Helicoverpa armigera. These findings suggest the potential of this compound and related compounds in developing new antifungal and insecticidal agents, contributing to the protection of crops from various biotic stresses (Xu et al., 2017).
Molecular Docking and Biological Activity
Molecular docking studies have been used to assess the biological activity of triazolopyridine and pyridotriazine derivatives, including their antimicrobial and antioxidant potentials. This approach allows for the evaluation of how well these compounds bind to target proteins, providing insights into their mechanism of action and potential efficacy as therapeutic agents. Such studies are crucial for the development of new drugs and agricultural chemicals, including those based on the structure of this compound (Flefel et al., 2018).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-15-10-16(2)12-20(11-15)27(14-18-6-4-7-19(23)13-18)30(28,29)21-8-5-9-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXWOUYGPJWFGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
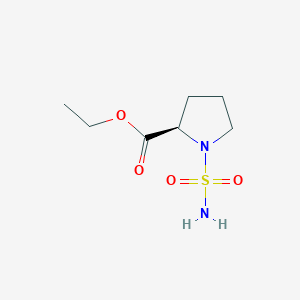

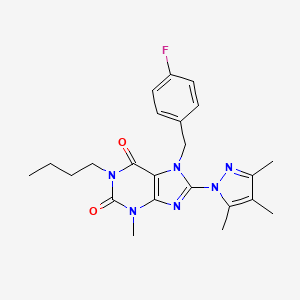
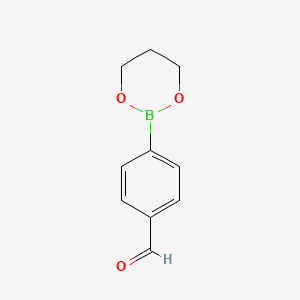
![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)
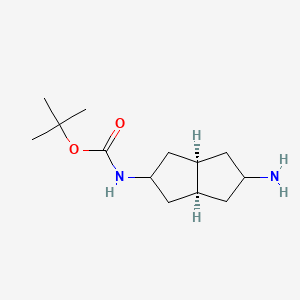
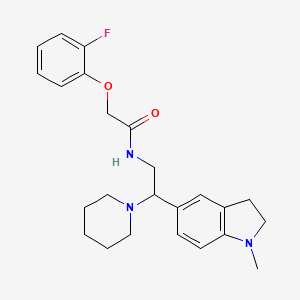
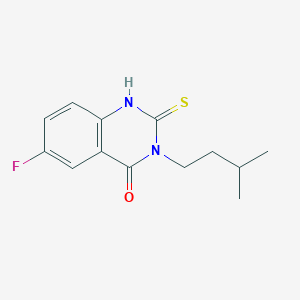
![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)
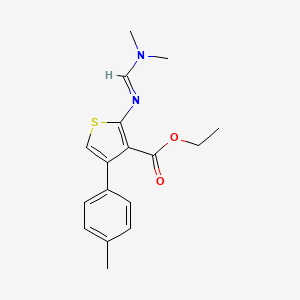
![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)

